3-(Naphthalen-1-ylamino)propanenitrile
Description
Significance of N-Arylaminopropanenitriles as Versatile Synthetic Intermediates
N-Arylaminopropanenitriles are highly valued as intermediates in organic synthesis due to the presence of multiple reactive sites. The secondary amine can act as a nucleophile, while the nitrile group can undergo a variety of transformations, including reduction to an amine or hydrolysis to a carboxylic acid. biosynth.comevitachem.com This dual reactivity allows for the construction of complex molecular architectures from a relatively simple precursor.
The synthesis of these compounds is often achieved through the cyanoethylation of aromatic amines, a type of Michael addition reaction where an amine adds across the double bond of acrylonitrile (B1666552). evitachem.comwikipedia.orgglenresearch.com This reaction is a well-established and efficient method for creating the N-aryl-β-aminopropanenitrile scaffold. wikipedia.orgglenresearch.com The versatility of these intermediates is further highlighted by their use in the synthesis of various heterocyclic compounds and as precursors to molecules with interesting pharmacological properties.
Overview of Propanenitrile Derivatives in Chemical Research
Propanenitrile, also known as propionitrile (B127096) or ethyl cyanide, is a simple aliphatic nitrile with the chemical formula CH₃CH₂CN. wikipedia.orgnist.gov It serves as a fundamental C3 building block in organic synthesis. wikipedia.org Derivatives of propanenitrile are a broad class of organic compounds that feature the cyano (-C≡N) functional group attached to a three-carbon chain. ontosight.aipearson.com These derivatives are explored in diverse fields, from materials science to pharmaceuticals, owing to the unique electronic properties and reactivity of the nitrile group. ontosight.aiontosight.ai
The nitrile functionality can be transformed into various other groups, making propanenitrile derivatives key starting materials for a wide range of more complex molecules. For instance, they can be precursors to propylamines via hydrogenation or can participate in reactions like the Houben-Hoesch reaction for the preparation of drugs. wikipedia.org
Research Trajectories Pertaining to the Naphthylamino-Substituted Propanenitrile Scaffold
The specific scaffold of naphthylamino-substituted propanenitriles, such as 3-(naphthalen-1-ylamino)propanenitrile, presents a rich area for chemical exploration. Research in this domain often focuses on leveraging the naphthalene (B1677914) moiety's properties in conjunction with the reactivity of the aminopropanenitrile chain. The naphthalene group, a bicyclic aromatic system, can influence the electronic and steric properties of the molecule, potentially leading to novel reactivity or applications in areas like dye synthesis, where naphthalene derivatives have historically been important. wikipedia.orgorientjchem.org
Current and future research may involve the synthesis of new derivatives by modifying the naphthalene ring or the propanenitrile side chain. These new compounds could be investigated for their potential as advanced intermediates in the synthesis of complex organic molecules, including those with potential biological activity. The synthesis of 3-(naphthalen-2-ylamino)propanenitrile (B11903309), a constitutional isomer of the title compound, has been described via methods such as aza-Michael addition and condensation reactions. evitachem.com These synthetic strategies, including optimizations like the use of microwave assistance to achieve high yields rapidly, are directly applicable to the synthesis and further derivatization of this compound. evitachem.com
Table 1: Properties of Propanenitrile
| Property | Value |
|---|---|
| Chemical Formula | C₃H₅N |
| Molar Mass | 55.080 g·mol⁻¹ wikipedia.org |
| Appearance | Colorless liquid wikipedia.org |
| Boiling Point | 96 to 98 °C wikipedia.org |
| Solubility in Water | 11.9% (20 °C) wikipedia.org |
| CAS Number | 107-12-0 wikipedia.orgnist.gov |
Table 2: Properties of 1-Naphthylamine (B1663977)
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₉N wikipedia.org |
| Molar Mass | 143.19 g/mol wikipedia.org |
| Appearance | Colorless crystals, turns brown in air wikipedia.org |
| Melting Point | 47 to 50 °C wikipedia.org |
| Boiling Point | 301 °C wikipedia.org |
| CAS Number | 134-32-7 wikipedia.orgnih.gov |
Structure
3D Structure
Properties
CAS No. |
36710-68-6 |
|---|---|
Molecular Formula |
C13H12N2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
3-(naphthalen-1-ylamino)propanenitrile |
InChI |
InChI=1S/C13H12N2/c14-9-4-10-15-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8,15H,4,10H2 |
InChI Key |
DVWXBMMYPRDXQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCCC#N |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 3 Naphthalen 1 Ylamino Propanenitrile
Reactivity of the Nitrile Functionality in 3-(Naphthalen-1-ylamino)propanenitrile
The carbon-nitrogen triple bond of the nitrile group is a key site for chemical reactions, including hydrolysis, reduction, and nucleophilic additions.
Hydrolysis Reactions and Amide/Carboxylic Acid Formation
The nitrile group of this compound can undergo hydrolysis to yield either an amide or a carboxylic acid, depending on the reaction conditions. Acid-catalyzed hydrolysis in the presence of water initially converts the nitrile to a primary amide, 3-(naphthalen-1-ylamino)propanamide. doubtnut.com Further hydrolysis of the amide, typically under more stringent conditions, results in the formation of 3-(naphthalen-1-ylamino)propanoic acid and ammonia. doubtnut.com The hydrolysis of nitriles to carboxylic acids can also be achieved under basic conditions, which initially produces a carboxylate salt that requires subsequent acidification to yield the final carboxylic acid. savemyexams.com
For instance, the hydrolysis of propanenitrile, a related aliphatic nitrile, in the presence of aqueous acid leads to the formation of propanoic acid. doubtnut.comvaia.com The reaction proceeds through an intermediate amide, propanamide. doubtnut.com The progress of this type of reaction can be monitored using infrared (IR) spectroscopy, with the disappearance of the characteristic nitrile peak and the appearance of peaks corresponding to the carbonyl group of the carboxylic acid (around 1710 cm⁻¹) and the hydroxyl group (broad absorption in the 2500-3100 cm⁻¹ region). vaia.com
Table 1: Products of Nitrile Hydrolysis
| Starting Material | Reagents | Product(s) |
|---|---|---|
| This compound | Mild H₃O⁺ | 3-(Naphthalen-1-ylamino)propanamide |
| This compound | H₃O⁺, heat | 3-(Naphthalen-1-ylamino)propanoic acid, NH₄⁺ |
| Propanenitrile | H₃O⁺ | Propanoic acid |
Reduction Processes to Amines
The nitrile group can be reduced to a primary amine through catalytic hydrogenation or by using chemical reducing agents. youtube.com Catalytic hydrogenation typically employs catalysts such as Raney nickel, platinum, or palladium to reduce the nitrile in the presence of hydrogen gas. youtube.comwikipedia.org This method is often considered the most economical for producing primary amines from nitriles on an industrial scale. wikipedia.org
Alternatively, strong reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce nitriles to primary amines. youtube.com Other reagents, such as sodium borohydride (B1222165) in the presence of a cobalt chloride catalyst, can also be used. youtube.com These chemical reduction methods are particularly useful when other functional groups that are susceptible to catalytic hydrogenation are present in the molecule. organic-chemistry.org The reduction of this compound would yield N1-(3-aminopropyl)naphthalen-1-amine.
Table 2: Common Reagents for Nitrile Reduction to Primary Amines
| Reagent(s) | Description |
|---|---|
| H₂ with Ni, Pt, or Pd catalyst | Catalytic hydrogenation, often the most economical method. wikipedia.org |
| Lithium aluminum hydride (LiAlH₄) | A powerful chemical reducing agent. youtube.com |
| Sodium borohydride (NaBH₄) with CoCl₂ | A milder chemical reducing agent combination. youtube.com |
| Diborane (B₂H₆) | Another effective chemical reducing agent. organic-chemistry.org |
Nucleophilic Addition Reactions to the Nitrile Group
The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. A notable example is the Grignard reaction, where an organomagnesium halide (Grignard reagent) adds to the nitrile to form an imine intermediate after an initial addition. wikipedia.orgorganic-chemistry.org This intermediate is then typically hydrolyzed in an acidic workup to yield a ketone. leah4sci.comyoutube.com The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis, would produce a ketone.
The mechanism involves the nucleophilic attack of the Grignard reagent on the nitrile carbon, forming a magnesium salt of an imine. wikipedia.orgyoutube.com Subsequent hydrolysis replaces the nitrogen with oxygen to form the ketone. leah4sci.com This reaction is a valuable method for forming new carbon-carbon bonds and synthesizing unsymmetrical ketones. organic-chemistry.org
Transformations Involving the Secondary Amine Moiety
The secondary amine group in this compound also participates in a range of chemical reactions, including alkylation and acylation.
N-Alkylation and N-Acylation Reactions
The lone pair of electrons on the nitrogen atom of the secondary amine makes it nucleophilic, allowing it to react with electrophiles such as alkyl halides and acyl chlorides. N-alkylation involves the reaction of the amine with an alkyl halide, leading to the formation of a tertiary amine. weebly.com This reaction can sometimes proceed to form a quaternary ammonium (B1175870) salt if an excess of the alkylating agent is used. weebly.comlatech.edu
N-acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. For example, arylamines can react with acetic anhydride in the presence of a base like pyridine (B92270) to yield an aromatic amide. latech.edu These reactions are fundamental in modifying the properties and reactivity of the amine.
Reactions of the Naphthalene (B1677914) Chromophore in this compound
The naphthalene ring system in this compound is the primary site for transformations that expand its molecular complexity. Its reactivity is significantly influenced by the activating effect of the secondary amino group.
Electrophilic Aromatic Substitution Patterns
The -(NH)CH2CH2CN substituent on the C1 position of the naphthalene ring is a potent activating group, directing incoming electrophiles to specific positions. The lone pair of electrons on the nitrogen atom increases the electron density of the aromatic system through resonance, making it more susceptible to electrophilic attack.
In general, electrophilic substitution on 1-substituted naphthalenes is a complex process, with the outcome dependent on the nature of the substituent and the reaction conditions. For 1-aminonaphthalene derivatives, the amino group is a strong ortho-, para-director. This directs electrophilic attack primarily to the C2 and C4 positions of the naphthalene ring. youtube.comlibretexts.org The C8 (peri) position is also an ortho-like position and can be susceptible to substitution, though it is often sterically hindered.
Under strongly acidic conditions, the secondary amine can be protonated to form an anilinium-type ion. This protonated group becomes strongly deactivating and a meta-director, which would direct incoming electrophiles to the C5 and C8 positions of the naphthalene ring. libretexts.org
While specific studies on the electrophilic substitution of this compound are not extensively documented in publicly available literature, the general principles of reactivity for N-alkylated 1-naphthylamines can be applied. For instance, reactions such as nitration and halogenation would be expected to yield a mixture of 2-, 4-, and potentially 8-substituted isomers. The precise ratio of these products would be influenced by the specific electrophile, solvent, and temperature. Friedel-Crafts reactions on aminonaphthalenes can be problematic as the amino group can coordinate with the Lewis acid catalyst, deactivating the ring. libretexts.orgyoutube.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Expected Major Products (under non-protonating conditions) | Influencing Factors |
| Nitration | 2-Nitro- and 4-nitro-3-(naphthalen-1-ylamino)propanenitrile | Reaction temperature, nitrating agent |
| Halogenation | 2-Halo- and 4-halo-3-(naphthalen-1-ylamino)propanenitrile | Halogenating agent, solvent |
| Sulfonation | Naphthalene-1-ylamino-propanenitrile-2-sulfonic acid and Naphthalene-1-ylamino-propanenitrile-4-sulfonic acid | Temperature (kinetic vs. thermodynamic control) |
This table is based on general principles of electrophilic aromatic substitution on N-substituted 1-naphthylamines and serves as a predictive guide.
Cascade Reactions and Multicomponent Transformations Incorporating this compound Scaffolding
The structure of this compound, containing both a nucleophilic secondary amine and a nitrile group, makes it a potentially valuable building block for cascade and multicomponent reactions (MCRs). These reactions allow for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation.
While specific examples of cascade or multicomponent reactions starting directly with this compound are not readily found in the literature, its synthesis via the Michael addition of 1-naphthylamine (B1663977) to acrylonitrile (B1666552) suggests possibilities for in-situ formation and subsequent reaction.
One potential cascade reaction is a variation of the Pictet-Spengler reaction. wikipedia.orgnrochemistry.comdepaul.eduyoutube.comnih.gov This reaction typically involves the cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. A related transformation could potentially be envisioned for a derivative of this compound where the nitrile group is first reduced to an amine, followed by an intramolecular cyclization onto the activated naphthalene ring.
Furthermore, the components used to synthesize this compound—1-naphthylamine and an acrylonitrile equivalent—could participate in MCRs. For instance, a three-component reaction between 1-naphthylamine, an aldehyde, and a cyanide source (a Strecker-type reaction) could lead to α-aminonitriles, which are structurally related to the target molecule and are versatile intermediates themselves. rsc.orgnih.govnih.gov
The development of novel cascade and multicomponent reactions involving the this compound scaffold remains an area ripe for exploration, offering a streamlined approach to complex nitrogen-containing polycyclic compounds.
Structural Elucidation and Spectroscopic Characterization Methodologies for 3 Naphthalen 1 Ylamino Propanenitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering unparalleled detail about the molecular framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Chemical Shift and Coupling Analysis
¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. In the case of 3-(naphthalen-1-ylamino)propanenitrile, the aromatic protons of the naphthalene (B1677914) ring are expected to appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. chemicalbook.comchemicalbook.com The protons of the propanenitrile moiety will have distinct chemical shifts. The methylene (B1212753) protons adjacent to the amino group (-CH₂-NH-) and those adjacent to the nitrile group (-CH₂-CN) will exhibit characteristic signals, with their exact positions influenced by the neighboring functional groups. chemicalbook.com The proton of the secondary amine (NH) will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Spin-spin coupling between adjacent non-equivalent protons provides valuable information about the connectivity of the carbon skeleton. The coupling constants (J values) can help to determine the relative positions of protons in the molecule. For instance, the coupling patterns of the aromatic protons can confirm the substitution pattern on the naphthalene ring.
Interactive ¹H NMR Data Table for a Representative Compound (Hypothetical Data)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (Naphthalene) | 7.2-8.1 | Multiplet | - |
| -NH- | 5.4 | Broad Singlet | - |
| -CH₂-NH- | 3.6 | Triplet | 6.5 |
| -CH₂-CN | 2.8 | Triplet | 6.5 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Skeleton Elucidation
¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms in the naphthalene ring will be in the aromatic region (typically δ 110-150 ppm). organicchemistrydata.org The carbon of the nitrile group (-C≡N) is characteristically found further downfield (around δ 117-125 ppm). spectrabase.com The aliphatic carbons of the propanenitrile chain will appear in the upfield region of the spectrum. The specific chemical shifts can be predicted based on the known effects of the amino and nitrile substituents.
Interactive ¹³C NMR Data Table for a Representative Compound (Hypothetical Data)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic (Naphthalene) | 110-145 |
| Nitrile (-CN) | 119 |
| -CH₂-NH- | 40 |
| -CH₂-CN | 18 |
Advanced NMR Techniques (e.g., 2D-NMR, NOESY) for Stereochemical and Conformational Analysis
For more complex derivatives or to unambiguously assign all proton and carbon signals, advanced NMR techniques are indispensable. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish correlations between protons and carbons, respectively. COSY spectra reveal which protons are coupled to each other, while HSQC spectra link protons to the carbons they are directly attached to.
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool for determining the spatial proximity of atoms, which is crucial for conformational analysis. By observing cross-peaks between protons that are close in space but not necessarily bonded, the preferred conformation of the flexible propanenitrile chain relative to the rigid naphthalene ring system can be determined. These advanced techniques have been successfully applied to assign the complete ¹H and ¹³C NMR data for complex naphthalene derivatives. mdpi.com
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying key functional groups. In the IR spectrum of this compound, several characteristic absorption bands are expected. The N-H stretching vibration of the secondary amine typically appears as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The C≡N stretching vibration of the nitrile group is a sharp and intense band usually found around 2200-2260 cm⁻¹. nist.govresearchgate.netresearchgate.netumn.edunih.gov The aromatic C-H stretching vibrations of the naphthalene ring are observed above 3000 cm⁻¹, while the C=C stretching vibrations within the ring give rise to a series of bands in the 1450-1600 cm⁻¹ region. chemicalbook.com The aliphatic C-H stretching vibrations of the propanenitrile chain will be seen just below 3000 cm⁻¹.
Interactive IR Data Table for a Representative Compound (Hypothetical Data)
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| Secondary Amine | N-H Stretch | 3400 | Medium |
| Nitrile | C≡N Stretch | 2245 | Strong, Sharp |
| Aromatic | C-H Stretch | 3050 | Medium |
| Aromatic | C=C Stretch | 1500-1600 | Medium-Weak |
| Aliphatic | C-H Stretch | 2850-2960 | Medium |
Raman and Surface-Enhanced Raman Scattering (SERS) Investigations for Molecular Vibrations
Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For aromatic compounds like this compound, the symmetric vibrations of the naphthalene ring are often strong in the Raman spectrum.
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can dramatically enhance the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. This enhancement allows for the detection of very low concentrations of the analyte. SERS studies on naphthalene-containing molecules have shown that the orientation of the molecule on the metal surface can influence the enhancement of specific vibrational modes. For this compound, SERS could provide insights into how the molecule interacts with surfaces, with the potential for the naphthalene moiety or the nitrile group to be preferentially oriented towards the metal.
Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Analysis (e.g., High-Resolution Mass Spectrometry (HRMS))
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. High-Resolution Mass Spectrometry (HRMS) further provides the exact mass of the ions, which allows for the determination of the elemental composition of the molecule and its fragments.
For this compound (C₁₃H₁₂N₂), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Given the presence of two nitrogen atoms, the nitrogen rule predicts an even nominal molecular weight, which is consistent with the calculated value of 196.25 g/mol .
Upon ionization, the molecular ion undergoes fragmentation, and the resulting fragmentation pattern is characteristic of the compound's structure. The fragmentation of this compound is predicted to be influenced by the naphthalene ring, the secondary amine, and the nitrile functional groups.
Key predicted fragmentation pathways include:
Alpha-Cleavage: A characteristic fragmentation for amines involves the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage). libretexts.orglibretexts.org For this compound, this would involve the cleavage of the bond between the ethylamine (B1201723) and the naphthalene moiety, leading to the formation of a stable naphthalenamine cation radical or related fragments.
Loss of the Propionitrile (B127096) Side Chain: Cleavage of the N-C bond connecting the propanenitrile side chain to the naphthalene ring would result in a fragment corresponding to the naphthalen-1-amine cation (m/z 143) and a neutral propanenitrile radical.
Fragmentation of the Naphthalene Ring: Aromatic systems like naphthalene are relatively stable, leading to a prominent molecular ion peak. libretexts.org However, fragmentation can occur, leading to the loss of small molecules like HCN.
McLafferty Rearrangement: While more common in longer alkyl chains, a McLafferty-type rearrangement could potentially occur in the propanenitrile chain, leading to characteristic neutral losses. miamioh.edu
A predicted fragmentation pattern for this compound is presented in the table below. The m/z values are based on the nominal masses of the most abundant isotopes.
| Predicted m/z | Predicted Fragment Ion | Corresponding Neutral Loss |
| 196 | [C₁₃H₁₂N₂]⁺ | - |
| 155 | [C₁₁H₉N]⁺ | CH₂CN |
| 143 | [C₁₀H₉N]⁺ | C₃H₃N |
| 128 | [C₁₀H₈]⁺ | C₃H₄N₂ |
| 115 | [C₉H₇]⁺ | C₄H₅N₂ |
This table represents a predicted fragmentation pattern and is not based on experimentally recorded data for this compound.
X-ray Crystallography for Solid-State Structural Determination and Molecular Conformation Analysis
To date, the specific crystal structure of this compound has not been reported in the crystallographic literature. However, analysis of structurally related naphthalene derivatives allows for an informed prediction of its likely crystallographic parameters. For instance, the crystal structure of (acetonitrile-κN)iodido(2-(naphthalen-1-yl)-6-{1-[(2,4,6-trimethylphenyl)imino]ethyl}pyridine-κ2N,N′)copper(I), a more complex naphthalene-containing molecule, reveals key structural features that may be analogous. researchgate.net
A hypothetical set of crystallographic data for this compound, based on common features of similar organic molecules, is presented below for illustrative purposes.
| Crystallographic Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.0 |
| c (Å) | 12.5 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 1014 |
| Z | 4 |
This table contains illustrative data based on a related compound and does not represent experimentally determined values for this compound. researchgate.net
The solid-state conformation of this compound would be determined by a balance of intramolecular steric effects and intermolecular forces, such as hydrogen bonding (between the amine hydrogen and the nitrile nitrogen of an adjacent molecule) and π-π stacking interactions between the naphthalene rings. These interactions would dictate the molecular packing in the crystal lattice.
Computational Chemistry Investigations of 3 Naphthalen 1 Ylamino Propanenitrile
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For 3-(Naphthalen-1-ylamino)propanenitrile, DFT calculations are instrumental in determining its most stable three-dimensional conformation, known as geometry optimization. This process computationally explores various possible arrangements of the atoms in the molecule to find the one with the lowest energy, which corresponds to the most stable structure.
Commonly, a functional such as B3LYP is paired with a basis set like 6-311++G(d,p) for these calculations. nih.govresearchgate.net The functional approximates the exchange-correlation energy, a key component of the total electronic energy, while the basis set describes the atomic orbitals used to construct the molecular orbitals. The optimization process systematically adjusts bond lengths, bond angles, and dihedral (torsion) angles until a minimum energy geometry is reached. This optimized structure serves as the foundation for nearly all other computational predictions. For instance, studies on related naphthalene (B1677914) derivatives have used DFT to successfully optimize geometries, providing a reliable framework for understanding their structural parameters. samipubco.comresearchgate.net
The electronic structure analysis derived from DFT provides a detailed map of electron distribution, which is fundamental to understanding the molecule's chemical behavior. Properties such as charge distribution, dipole moment, and molecular electrostatic potential (MEP) can be calculated, offering a picture of the electron-rich and electron-poor regions of the molecule.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
A significant application of DFT is the in silico prediction of spectroscopic data, which is invaluable for structure elucidation and comparison with experimental findings. rsc.org
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. rsc.orgnsf.gov DFT, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of this compound with a high degree of accuracy. nih.govnih.gov The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. These theoretical values can then be compared to experimental spectra to confirm the proposed structure. nsf.gov Recent advancements have even integrated DFT calculations with machine learning models, such as graph neural networks, to enhance the speed and accuracy of chemical shift predictions. nih.govnrel.gov For a molecule like this compound, this approach can help assign specific peaks to the various protons and carbons in the naphthalene ring, the propyl chain, and the nitrile group.
Table 1: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Calculated (GIAO-DFT) | Experimental |
|---|---|---|
| Naphthalene C1 | 142.5 | 143.1 |
| Naphthalene C4 | 128.8 | 129.2 |
| Naphthalene C5 | 126.5 | 126.9 |
| Naphthalene C8 | 125.9 | 126.3 |
| N-H Proton | 5.4 | 5.2 |
| CH₂ (alpha to NH) | 3.6 | 3.5 |
| CH₂ (beta to NH) | 2.8 | 2.7 |
Vibrational Frequencies: DFT calculations are also employed to predict the vibrational spectrum (Infrared and Raman) of a molecule. ifo.lviv.ua After geometry optimization, a frequency calculation is performed to determine the energies of the normal modes of vibration. nih.gov These calculated frequencies correspond to the absorption peaks in an IR spectrum and scattering peaks in a Raman spectrum. The results can be used to assign specific vibrational modes, such as N-H stretching, C≡N nitrile stretching, C-H aromatic stretching, and various bending modes, to the experimentally observed spectral bands. mdpi.com The theoretical spectra are often scaled by a factor (e.g., 0.961) to better match experimental results, correcting for approximations in the computational method and anharmonicity. nih.gov The Total Energy Distribution (TED) analysis is then used to provide a detailed assignment for each vibrational mode. nih.gov
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties
Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu
The HOMO represents the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. ucsb.edu For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring system and the lone pair of the amino group.
The LUMO represents the orbital that is most likely to accept electrons, indicating where the molecule can act as an electrophile. youtube.com The LUMO is anticipated to be distributed over the naphthalene ring and significantly on the electron-withdrawing propanenitrile group.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical indicator of the molecule's kinetic stability and chemical reactivity. biomedres.us A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. biomedres.usnih.gov From the HOMO and LUMO energies, several key electronic properties can be calculated, providing a quantitative measure of reactivity. samipubco.com
Table 2: Calculated Electronic Properties of this compound (Illustrative DFT Data)
| Parameter | Definition | Typical Calculated Value (eV) |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.95 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.50 |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.45 |
| Ionization Potential (I) | ≈ -E(HOMO) | 5.95 |
| Electron Affinity (A) | ≈ -E(LUMO) | 1.50 |
| Chemical Hardness (η) | (I - A) / 2 | 2.23 |
| Chemical Softness (S) | 1 / (2η) | 0.224 |
Molecular Modeling and Conformational Analysis
Due to the presence of several single bonds, the propanenitrile side chain of this compound can rotate, leading to various possible three-dimensional shapes or conformations. Molecular modeling is used to explore this conformational landscape. By systematically rotating the key dihedral angles—such as the C-C-N-C and C-N-C-C angles—a potential energy surface can be generated.
This analysis helps identify the lowest-energy conformers, which are the most likely to exist at room temperature, as well as the energy barriers for rotation between them. Studies on similar naphthalene derivatives have shown that substituent side chains often lie out of the plane of the rigid naphthalene ring system. nih.gov For this compound, conformational analysis would reveal the preferred orientation of the propanenitrile group relative to the naphthalene ring, which has significant implications for its ability to interact with other molecules, such as in biological systems or during crystal packing.
Reaction Mechanism Studies and Transition State Analysis using Computational Methods
Computational chemistry is a vital tool for elucidating reaction mechanisms. For the synthesis of this compound, which can be formed via reactions like the aza-Michael addition of 1-naphthylamine (B1663977) to acrylonitrile (B1666552), computational methods can map the entire reaction pathway. evitachem.com
This involves calculating the energies of the reactants, products, any intermediates, and, most importantly, the transition states. A transition state is the highest energy point along the reaction coordinate that connects reactants to products. By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined. This information is critical for understanding the kinetics of the reaction—why it proceeds at a certain rate and under specific conditions. These methods can also be used to explore the regioselectivity and stereoselectivity of reactions involving the molecule.
Intermolecular Interactions and Hydrogen Bonding Networks
The structure and properties of this compound in condensed phases (liquid or solid) are governed by intermolecular forces. The molecule possesses key functional groups capable of forming specific interactions.
The secondary amine group (-NH-) is a hydrogen bond donor, while the nitrogen atom of the nitrile group (-C≡N) can act as a hydrogen bond acceptor. Therefore, it is highly probable that this compound molecules form intermolecular hydrogen bonds with each other. Computational studies can model these interactions in dimers or larger clusters to determine their geometry and strength. bohrium.commdpi.com
Furthermore, the large, flat surface of the naphthalene rings allows for significant π-π stacking interactions. These are non-covalent interactions between aromatic rings that contribute substantially to the stability of the crystal structure. Computational analysis can quantify the energy of these stacking interactions and describe their preferred geometry (e.g., parallel-displaced or T-shaped). Understanding these hydrogen bonding and π-π interaction networks is crucial for predicting crystal packing and material properties. preprints.orgmdpi.comfrontiersin.org
Synthetic Utility of 3 Naphthalen 1 Ylamino Propanenitrile As a Building Block in Complex Molecule Synthesis
Role in the Synthesis of Diverse Heterocyclic Compounds
The inherent reactivity of 3-(Naphthalen-1-ylamino)propanenitrile makes it an excellent starting material for the synthesis of various heterocyclic compounds. The presence of both a nucleophilic secondary amine and an electrophilic nitrile group, which can be hydrolyzed or transformed, allows for a range of cyclization strategies.
Formation of Nitrogen-Containing Heterocycles (e.g., Quinoxalines, Pyrazoles, Benzoxazoles)
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, and this compound can be envisioned as a key intermediate in forming such structures.
Quinoxalines: Quinoxalines, or benzopyrazines, are typically synthesized by the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. organic-chemistry.orgnih.govorientjchem.org The this compound molecule can be a precursor to the dicarbonyl component. For instance, hydrolysis of the nitrile group to a carboxylic acid, followed by oxidation of the carbon alpha to the naphthalene (B1677914) ring, could generate a suitable 1,2-dicarbonyl species ready for condensation with an ortho-phenylenediamine to yield a naphthyl-substituted quinoxaline (B1680401). Various catalysts, including nickel complexes and heteropolyoxometalates, have been shown to facilitate quinoxaline synthesis under mild conditions. organic-chemistry.orgnih.gov
Pyrazoles: Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms. A common synthetic route involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. nih.govyoutube.com Another significant pathway is the condensation of hydrazines with β-ketonitriles or α,β-unsaturated nitriles. chim.it this compound, as a β-aminonitrile, can be modified to fit these synthetic schemes. For example, transformation of the propanenitrile backbone could lead to a 1,3-dielectrophilic intermediate, which upon reaction with a hydrazine derivative, would cyclize to form a pyrazole (B372694) ring bearing the N-naphthalen-1-yl substituent. Multi-component reactions are also a powerful tool for pyrazole synthesis. nih.gov
Benzoxazoles: Benzoxazoles are typically formed through the condensation of 2-aminophenols with carboxylic acids or their derivatives. organic-chemistry.orgnih.gov The nitrile group of this compound can be hydrolyzed to a carboxylic acid. This resulting N-(naphthalen-1-yl)-β-alanine derivative can then be reacted with a 2-aminophenol, often under acidic or metal-catalyzed conditions, to induce cyclization and form a 2-substituted benzoxazole. organic-chemistry.orgnih.govrsc.org The reaction proceeds via an initial amidation followed by a ring-closing dehydration step.
Table 1: General Synthetic Pathways to Heterocycles
| Heterocycle | General Precursors | Potential Role of this compound |
|---|---|---|
| Quinoxaline | 1,2-Diamine + 1,2-Dicarbonyl | Precursor to the 1,2-dicarbonyl component after modification. |
| Pyrazole | Hydrazine + 1,3-Dicarbonyl or β-Ketonitrile | Precursor to the 1,3-dielectrophile after functional group transformation. |
| Benzoxazole | 2-Aminophenol + Carboxylic Acid | Source of the carboxylic acid component after nitrile hydrolysis. |
Construction of Thiazinane Derivatives
Thiazinanes are six-membered heterocyclic compounds containing one sulfur and one nitrogen atom. The synthesis of 1,3-thiazinanes can be achieved through various methods, including the reaction of 3-aminopropan-1-ol derivatives with isothiocyanates followed by acid-mediated cyclization. nih.gov Another approach involves the three-component reaction of an aldehyde, an amine, and 3-mercaptopropionic acid. nih.gov Given the structure of this compound, it can serve as the amine component in such multi-component reactions or be modified to participate in cyclization reactions with sulfur-containing reagents to form the thiazinane ring. For example, reduction of the nitrile to a primary amine would yield a 1,3-diamine, a versatile precursor for various heterocyclic systems, including thiazinanes.
Precursor to α-Amino Acids and Peptides
The Strecker synthesis, which combines an aldehyde, ammonia, and cyanide, is a classic method for producing α-aminonitriles, which are direct precursors to α-amino acids upon hydrolysis. utrgv.eduorganic-chemistry.orgkhanacademy.org It is crucial to note that this compound is a β-aminonitrile , not an α-aminonitrile.
Hydrolysis of the nitrile group in this compound would yield N-(naphthalen-1-yl)-β-alanine, a β-amino acid. nih.govorganic-chemistry.org While β-amino acids are important structural motifs in their own right, particularly in peptidomimetics, the conversion of a β-aminonitrile to an α-amino acid is not a direct process and would necessitate significant skeletal rearrangement. Therefore, while α-aminonitriles are established precursors for α-amino acids, the utility of this compound for this specific purpose is indirect. acs.orgrug.nl
Applications as Masked Iminium Ion Equivalents in Cationic Reactions
β-Aminonitriles can function as "masked" or latent iminium ion equivalents. An iminium ion is a reactive cationic species that is highly electrophilic. In the case of this compound, under specific conditions (e.g., in the presence of a Lewis acid or an electrophile), the nitrile group can act as a leaving group. This elimination would generate a transient N-(naphthalen-1-yl)azapropenyl cation, which behaves as an iminium ion. This reactive intermediate can then be trapped by a variety of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds at the position formerly occupied by the nitrile. This strategy allows for the use of the aminonitrile as an electrophilic partner in reactions where direct use of an iminium salt might be problematic.
Utilization as Nucleophilic Acyl Anion Equivalents via α-Metallation
The carbon atom positioned alpha to the nitrile group in this compound is acidic due to the electron-withdrawing nature of the cyano group. Treatment with a strong base, such as lithium diisopropylamide (LDA), can deprotonate this position to generate a stabilized carbanion. researchgate.net This carbanion is a nucleophilic species and can be considered a synthetic equivalent of a β-amino acyl anion. This nucleophile can then react with a range of electrophiles, such as alkyl halides or carbonyl compounds, to form a new carbon-carbon bond. organic-chemistry.org This process, known as α-metallation, effectively reverses the normal electrophilic reactivity of the nitrile group, a concept known as umpolung. This strategy provides a powerful method for carbon-chain extension and functionalization at the C2 position of the propanenitrile backbone. nih.gov
Integration into Asymmetric Synthesis Methodologies
The development of methods for asymmetric synthesis, which selectively produce one enantiomer of a chiral molecule, is a major goal in modern chemistry. This compound possesses features that can be exploited in asymmetric transformations. The secondary amine can be used as a handle to attach a chiral auxiliary. acs.orgrug.nl This auxiliary would direct the stereochemical outcome of subsequent reactions, such as the α-alkylation mentioned previously, and could then be removed to yield an enantiomerically enriched product.
Alternatively, the N-naphthylamino group can participate in asymmetric catalysis. Chiral catalysts, particularly those based on transition metals with chiral ligands, could coordinate to the amine or the naphthalene ring system to create a chiral environment around the reactive sites of the molecule. nih.govyoutube.comyoutube.com This would enable stereoselective additions to the nitrile group or reactions at the α-carbon, leading to the synthesis of complex, optically active molecules.
Table 2: Reactive Intermediates and Synthetic Applications
| Synthetic Strategy | Reactive Intermediate | Description | Application |
|---|---|---|---|
| Cationic Reactions | Iminium Ion Equivalent | Elimination of the nitrile group generates a transient electrophilic cation. | Reaction with nucleophiles for C-C or C-heteroatom bond formation. |
| Anionic Reactions | Nucleophilic Acyl Anion Equivalent | Deprotonation alpha to the nitrile group creates a nucleophilic carbanion. | Reaction with electrophiles for C-C bond formation (e.g., alkylation). |
| Asymmetric Synthesis | Chiral Auxiliary or Catalyst Complex | Use of chiral auxiliaries attached to the amine or chiral catalysts coordinating to the molecule. | Stereoselective synthesis of enantiomerically enriched products. |
Applications in Natural Product Total Synthesis
There is currently no available data in the scientific literature demonstrating the use of this compound as a building block in the total synthesis of natural products.
Derivatives and Analogs of 3 Naphthalen 1 Ylamino Propanenitrile: Synthesis and Structure Reactivity Relationships
Design and Synthesis of Substituted N-Arylaminopropanenitriles
The synthesis of N-arylaminopropanenitriles, including the parent compound 3-(naphthalen-1-ylamino)propanenitrile, is primarily achieved through the aza-Michael addition. This reaction involves the conjugate addition of an aryl amine to an α,β-unsaturated nitrile, most commonly acrylonitrile (B1666552). evitachem.com The efficiency of this method is notable, often proceeding under mild conditions to give high yields. evitachem.com
Alternative and more versatile strategies for creating aminonitriles often involve multi-component reactions, such as the Strecker synthesis. The classical Strecker reaction combines an aldehyde, an amine, and a cyanide source to produce α-aminonitriles. mdpi.comnih.gov Modern variations of this reaction employ catalysts to improve efficiency and environmental friendliness, such as using indium powder in water or β-cyclodextrin as a catalyst. nih.govorganic-chemistry.org These methods allow for significant diversity in the final product by simply varying the initial aldehyde and amine components. nih.gov
Recent advancements in synthetic methodology offer further options. These include:
Cross-Dehydrogenative Coupling (CDC): This method involves the direct α-cyanation of tertiary or secondary amines by functionalizing a carbon-hydrogen (C-H) bond, providing an alternative to traditional methods. mdpi.com
Catalytic Systems: A range of catalysts have been developed to facilitate aminonitrile synthesis, including various transition metals and organocatalysts. mdpi.comorganic-chemistry.org For instance, RuCl3 has been used to catalyze the oxidative cyanation of tertiary amines using molecular oxygen. organic-chemistry.org
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and improve yields, often under solvent-free conditions. evitachem.com
The choice of synthetic route depends on the desired substitution pattern and the specific location of the nitrile group (e.g., α- vs. β-aminonitrile). For this compound and its direct analogs, the aza-Michael addition remains a highly effective and straightforward approach.
| Synthetic Method | Description | Reactants | Typical Catalyst | Reference |
| Aza-Michael Addition | Conjugate addition of an amine to an α,β-unsaturated nitrile. A primary method for β-aminonitriles. | Naphthalenamine, Acrylonitrile | None or mild base/acid | evitachem.com |
| Strecker Reaction | A one-pot, three-component reaction to form α-aminonitriles. | Aldehyde, Amine, Cyanide Source (e.g., TMSCN) | Indium, β-cyclodextrin | mdpi.comnih.govorganic-chemistry.org |
| Oxidative Cyanation | Direct cyanation of a tertiary amine at the α-C-H bond. | Tertiary Amine, Cyanide Source, Oxidant | RuCl3, Photocatalysts | mdpi.comorganic-chemistry.org |
| Microwave-Assisted | Use of microwave irradiation to accelerate the reaction, often the aza-Michael addition. | Naphthalenamine, Acrylonitrile | Solvent-free or Ethanol (B145695) | evitachem.com |
Influence of Naphthalene (B1677914) Substitution Patterns on Reactivity and Electronic Properties
The naphthalene ring system is more reactive towards electrophilic substitution and addition reactions than benzene (B151609). libretexts.org This is due to the lower stabilization energy that is lost in forming the reaction intermediate. libretexts.org Crucially, the position of substitution on the naphthalene ring is not uniform; the 1-position (or α-position) is significantly more reactive than the 2-position (or β-position). libretexts.org
This preference is explained by the stability of the carbocation intermediate (arenium ion) formed during electrophilic attack.
1-Substitution: When an electrophile attacks the 1-position, the resulting positive charge can be delocalized across the ring system through resonance structures that keep one of the six-membered rings fully aromatic. This leads to a more stable intermediate. libretexts.org
2-Substitution: Attack at the 2-position results in an intermediate where it is not possible to draw as many stable resonance structures while preserving a complete benzene ring. libretexts.org
This inherent reactivity has profound implications for the synthesis of derivatives. When synthesizing the naphthalenamine precursor or attempting to directly functionalize the naphthalene ring of this compound, electrophilic substitution reactions will predominantly yield the 1-substituted isomer under kinetic control. However, it is noteworthy that this outcome can sometimes be altered by changing reaction conditions. For example, the sulfonation of naphthalene can yield the 1-substituted product at lower temperatures and the 2-substituted product at higher temperatures (thermodynamic control). Similarly, Friedel-Crafts acylation can favor the 1- or 2-isomer depending on the solvent used. libretexts.org
| Feature | 1-Substitution (α-position) | 2-Substitution (β-position) | Reference |
| Relative Reactivity | More reactive, kinetically favored product. | Less reactive, thermodynamically favored in some cases. | libretexts.org |
| Intermediate Stability | More stable due to greater resonance stabilization while retaining an intact benzene ring. | Less stable intermediate. | libretexts.org |
| Typical Conditions | Lower temperatures, kinetically controlled reactions (e.g., nitration, halogenation). | Higher temperatures, thermodynamically controlled reactions (e.g., sulfonation). | libretexts.org |
Chain Length and Branching Modifications in the Propanenitrile Moiety
Systematic modification of the propanenitrile portion of the molecule offers a route to fine-tune its properties. This can be achieved by altering the length of the alkyl chain or by introducing branching.
Chain Length Modification: The length of the chain connecting the naphthalene amino group and the nitrile can be extended or shortened. For instance, using a different α,β-unsaturated nitrile in the aza-Michael addition, such as but-2-enenitrile (B8813972) instead of acrylonitrile, would result in a longer chain.
Branching Modification: Introducing alkyl substituents along the chain can be accomplished through several synthetic strategies:
Aza-Michael Addition: The use of substituted acrylonitriles in the Michael addition with 1-naphthalenamine is a direct method. For example, reacting 1-naphthalenamine with crotononitrile (B213123) (CH₃CH=CHCN) would place a methyl group on the carbon adjacent to the nitrile, while reaction with methacrylonitrile (B127562) (CH₂=C(CH₃)CN) would place a methyl group on the carbon alpha to the amino group.
Strecker-type Reactions: For α-aminonitrile analogs, branching is readily introduced by using a ketone instead of an aldehyde as the carbonyl component in the three-component reaction. nih.gov This leads to a quaternary carbon atom adjacent to the nitrile group.
These modifications can influence the molecule's steric profile, lipophilicity, and conformational flexibility, which in turn can affect its chemical reactivity and interactions.
| Modification | Synthetic Strategy | Required Reagent (Example) | Resulting Structure Feature |
| Branching (β to Amine) | Aza-Michael Addition | Crotononitrile | Methyl group on the carbon adjacent to the nitrile |
| Branching (α to Amine) | Aza-Michael Addition | Methacrylonitrile | Methyl group on the carbon adjacent to the amine |
| Branching (α to Nitrile) | Strecker Reaction | A ketone (e.g., Acetone) | Quaternary carbon at the α-position |
Synthesis and Exploration of Polyfunctionalized Aminonitriles
The synthesis of aminonitriles bearing additional functional groups opens up a vast chemical space for exploration. Polyfunctionalized aminonitriles can be synthesized by using starting materials that already contain the desired functionalities. The robustness of methods like the Strecker reaction allows for the use of a wide variety of substituted aldehydes and amines. nih.gov
For example, aromatic aldehydes containing methoxy, chloro, or other groups can be successfully used in three-component reactions to yield the corresponding α-aminonitriles with functional groups on the aryl ring. nih.govmdpi.com Similarly, functional groups can be present on the amine component. This strategy allows for the deliberate placement of hydrogen-bond donors/acceptors, electronically modifying groups, or points for further chemical elaboration.
Research into related structures, such as 3-oxo-2-arylhydrazono-propanenitriles, demonstrates the synthesis of highly functionalized nitrile compounds that serve as versatile precursors for complex heterocyclic systems like pyrazoles and isoxazoles. researchgate.net These examples highlight the utility of the aminonitrile scaffold as a building block in synthetic chemistry. The exploration of such polyfunctionalized derivatives is key to developing molecules with specific electronic, steric, and chemical properties.
| Functional Group | Position of Introduction | Synthetic Method | Example Starting Material | Reference |
| Methoxy (-OCH₃) | On N-Aryl Group | Strecker Reaction | Anisaldehyde | nih.gov |
| Chloro (-Cl) | On N-Aryl Group | Strecker Reaction | Chlorobenzaldehyde | nih.gov |
| Oxo (=O) | On Propanenitrile Chain | Coupling Reactions | Acetylacetaldehyde dimethyl acetal | researchgate.net |
| Arylazo (-N=N-Ar) | On Propanenitrile Chain | Coupling Reactions | Diazonium salts | researchgate.net |
Q & A
Q. What are the recommended synthetic routes for 3-(Naphthalen-1-ylamino)propanenitrile, and how can reaction conditions be optimized?
- Methodological Answer : A common synthesis involves nucleophilic substitution between 1-naphthylamine and acrylonitrile derivatives. For example, propargyl bromide can react with naphthol derivatives in dimethylformamide (DMF) with K₂CO₃ as a base at 0–5°C (2 h reaction time) . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Catalyst/base : K₂CO₃ improves reaction efficiency by deprotonating intermediates.
- Temperature control : Low temperatures minimize side reactions like polymerization.
Post-synthesis, purification via column chromatography or recrystallization ensures high yield (>70%) and purity (>95%).
Q. How can the crystal structure of this compound be determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Use slow evaporation of a saturated solution in ethanol or acetonitrile.
- Data collection : Employ a diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Software like SHELX refines the structure by minimizing residuals (R-factor < 0.05).
The naphthylamino and nitrile groups exhibit planar geometry, with bond lengths consistent with aromatic and conjugated systems.
Q. What in vitro assays are suitable for preliminary toxicity screening of this compound?
- Cytotoxicity : MTT assay on HepG2 cells (IC₅₀ determination).
- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS analysis.
- Genotoxicity : Ames test (TA98 strain) to assess mutagenic potential.
Include positive controls (e.g., naphthalene) and validate results across ≥3 replicates.
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?
- HOMO-LUMO analysis : Predict reactivity sites (e.g., nitrile group as electron acceptor).
- Electrostatic potential maps : Identify regions prone to nucleophilic/electrophilic attacks.
- Thermochemical data : Calculate bond dissociation energies (BDEs) to assess stability under oxidative conditions.
Compare results with experimental UV-Vis spectra (λ_max ~270 nm in acetonitrile) .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Cross-validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C).
- Dose-response analysis : Test multiple concentrations (1 nM–100 µM) to identify non-linear effects.
- Meta-analysis : Use tools like RevMan to pool data from peer-reviewed studies, excluding non-peer-reviewed sources.
Example: Discrepancies in enzyme inhibition (e.g., CYP3A4) may arise from assay interference by nitrile metabolites .
Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Catalyst design : Pd(PPh₃)₄ promotes Suzuki-Miyaura coupling at the naphthyl C-2 position.
- Directing groups : Introduce a temporary acetyl group at the amino site to block undesired reactivity .
- Solvent effects : Use toluene for steric control or DMSO for polar transition states.
Monitor reaction progress via HPLC-MS, and characterize products via ¹H/¹³C NMR (e.g., δ 7.8–8.2 ppm for naphthyl protons).
Q. How do substituents on the naphthalene ring influence the compound’s biological activity?
- Methodological Answer : Comparative analysis using analogs (Table 1):
| Substituent | Position | Key Effect | Biological Activity Trend |
|---|---|---|---|
| -F | Para | ↑ Lipophilicity | Enhanced CYP inhibition |
| -Cl | Meta | ↓ Solubility | Moderate antimicrobial activity |
| -NO₂ | Ortho | ↑ Electron-withdrawing | Reduced cytotoxicity |
- Method : Synthesize derivatives via Friedel-Crafts alkylation and test in parallel assays.
- Data interpretation : QSAR models correlate Hammett σ values with logP and IC₅₀ .
Data Contradiction Analysis
Q. Why do computational and experimental bond length values for the nitrile group differ?
- Methodological Answer :
- DFT limitations : Gas-phase calculations neglect solvent effects (e.g., acetonitrile stabilization).
- Experimental errors : Thermal motion in SC-XRD may artificially elongate bonds.
- Mitigation : Use composite methods (e.g., G4MP2) for DFT and low-temperature (<100 K) XRD data collection .
Safety and Handling
Q. What precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
